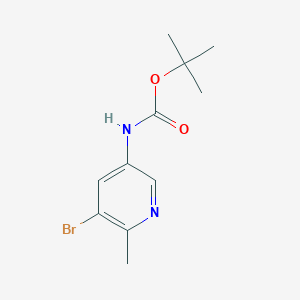

tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

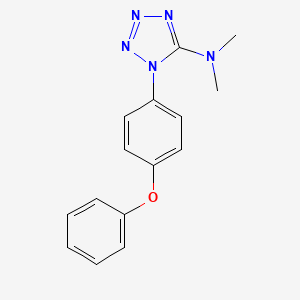

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a similar compound, “tert-butyl 5-bromo-3-methyl-2-pyridinylcarbamate”, the InChI code is1S/C11H15BrN2O2/c1-7-5-8 (12)6-13-9 (7)14-10 (15)16-11 (2,3)4/h5-6H,1-4H3, (H,13,14,15) . This code provides a unique representation of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of tert-butyl (5-bromo-6-methylpyridin-3-yl)carbamate : This compound is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method has been developed for this compound, optimized to yield a total of 81% over three steps (Zhao et al., 2017).

Chemical Reactions : Tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates were used as substrates for preparing thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles. The formation of thienopyrroles and dihydrothienopyrroles was achieved through Pd-catalyzed and radical cyclization routes, respectively (Brugier et al., 2001).

Crystallography and Molecular Structure

Isomorphous Crystal Structures : The tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family of compounds. These compounds are linked in crystals via bifurcated N-H⋯O hydrogen bond and C-X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Carbamate Derivatives and Hydrogen Bonds : Two carbamate derivatives have been synthesized and structurally characterized using single crystal X-ray diffraction. The crystal packing exhibits an interplay of various hydrogen bonds, assembling molecules into a three-dimensional architecture (Das et al., 2016).

Medicinal Chemistry and Biochemistry

Antimitotic Agents : The metabolism studies of ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate led to the discovery of hydroxylated metabolites. The S- and R-isomers of these compounds have been confirmed to be active in various biological systems, with the S-isomer being more potent (Temple & Rener, 1992).

FLAP Inhibitors in Medical Research : A potent 5-lipoxygenase-activating protein (FLAP) inhibitor was developed, demonstrating significant potency in FLAP binding, inhibition of LTB(4) in human blood, and extended pharmacodynamic effect in a rodent bronchoalveolar lavage (BAL) model. This compound has completed phase 1 clinical studies and is undergoing phase 2 trials (Stock et al., 2011).

Antimicrobial Agents : New compounds synthesized from tert-butyl carbazate showed antimicrobial activity. The biological activity of these compounds, characterized by 1HNMR, IR Spectroscopy, and elemental analysis, was also described (Ghoneim & Mohamed, 2013).

Mecanismo De Acción

The bromine atom in the compound could potentially increase its reactivity, making it more likely to participate in chemical reactions. The pyridine ring, a type of aromatic heterocycle, is a common structural motif in many natural products and pharmaceuticals, which can contribute to the compound’s ability to interact with biological targets .

Propiedades

IUPAC Name |

tert-butyl N-(5-bromo-6-methylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-9(12)5-8(6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOWIAGBOGKPMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methylthiophen-2-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2601957.png)

![N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2601958.png)

![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)

![3-Propyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2601968.png)

![(E)-N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601975.png)

![N,N'-diethyl-3-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2601978.png)